molecular formula C15H11N3O3S3 B2577520 N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034593-46-7

N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B2577520
CAS No.: 2034593-46-7
M. Wt: 377.45
InChI Key: JRCALHDMNFGTCC-UHFFFAOYSA-N
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Description

N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex organic compound that features a unique combination of thiophene, furan, and benzo[c][1,2,5]thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These reactions involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form the thiophene and furan rings, followed by further functionalization to introduce the benzo[c][1,2,5]thiadiazole and sulfonamide groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactions and batch processing. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Mechanism of Action

The mechanism of action of N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes . In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is unique due to its combination of thiophene, furan, and benzo[c][1,2,5]thiadiazole moieties, which confer a distinct set of chemical and physical properties. This unique structure allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.

Properties

IUPAC Name

N-[(5-thiophen-2-ylfuran-2-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S3/c19-24(20,14-5-1-3-11-15(14)18-23-17-11)16-9-10-6-7-12(21-10)13-4-2-8-22-13/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCALHDMNFGTCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=CC=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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